N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a carboxamide group. The substituent at the amide nitrogen includes a morpholinoethyl moiety and a 3-methoxyphenyl group. The morpholino group may enhance solubility and bioavailability, while the methoxyphenyl group could influence receptor binding affinity .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-4-2-3-15(11-17)18(23-7-9-26-10-8-23)13-22-21(24)16-5-6-19-20(12-16)28-14-27-19/h2-6,11-12,18H,7-10,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRJNSBZNPHZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Carboxamide Group: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Morpholinoethyl Group: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced. This can be done by reacting the intermediate with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The exact mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodioxole Carboxamide Family
The compound shares structural homology with several benzodioxole carboxamides, differing primarily in substituent groups. Key analogues include:
Key Structural Insights :
- Substituent Effects : The 3-methoxyphenyl group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing CF₃ group in IIc .
- Morpholinoethyl vs. Alkyl Chains: Unlike S807, which uses a lipophilic heptyl chain for receptor interaction, the morpholinoethyl group in the target compound may improve water solubility and reduce metabolic instability .
Functional and Pharmacological Comparisons
2.2.1. Receptor Binding and Potency
- Umami Receptor Agonists: S807 and S9229 (N-alkylbenzamides) activate umami taste receptors at nanomolar concentrations.
- Enzyme Inhibition: IIc inhibits α-amylase (IC₅₀ ~1.2 µM), while Compound 55 inhibits monoamine oxidases (MAOs). The target compound’s methoxyphenyl group could favor interactions with hydrolytic enzymes, though specific data are lacking .
2.2.2. Metabolic and Toxicological Profiles
- Metabolism: S807 undergoes rapid oxidative metabolism in liver microsomes, whereas morpholino-containing compounds (e.g., Compound 5b in ) show slower degradation due to the polar morpholino group .
- Toxicity : S807 and S9229 are classified as FEMA GRAS (Generally Recognized As Safe) for flavoring. In contrast, nitro-substituted analogues (e.g., Compound 55 ) exhibit higher toxicity (e.g., mutagenicity risks) .
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a morpholinoethyl group and a benzo[d][1,3]dioxole moiety. The presence of the 3-methoxyphenyl group is significant for its biological activity, as substituents on the phenyl ring can influence the compound's interaction with biological targets.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Compounds containing dioxole structures have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- EGFR Inhibition : Some derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival. This inhibition can lead to decreased phosphorylation of downstream signaling pathways like AKT .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been assessed against several cancer cell lines. Below is a summary of its potency measured by IC50 values (the concentration required to inhibit cell growth by 50%).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (Melanoma) | 1.1 | Cell cycle arrest in G2/M phase |
| M14 (Melanoma) | 1.2 | Inhibition of tubulin polymerization |
| RPMI7951 (Melanoma) | 3.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.5 | EGFR inhibition |
These results indicate that the compound exhibits potent anticancer activity across multiple melanoma cell lines, with particularly low IC50 values suggesting high efficacy.
Preclinical Studies
In preclinical models, administration of this compound has shown promising results:
- Xenograft Models : In nude mice bearing MDA-MB-468 breast cancer xenografts, treatment with the compound at a dosage of 60 mg/kg every other day resulted in a 77% reduction in tumor volume compared to controls without significant toxicity .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment led to a significant accumulation of cells in the G2/M phase, indicating effective disruption of normal cell cycle progression .
Q & A
Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting benzo[d][1,3]dioxole-5-carboxylic acid derivatives with morpholinoethylamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Morpholine ring introduction : Alkylation or nucleophilic substitution reactions to incorporate the morpholino group, often requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
- Optimization factors : Temperature (60–80°C for amidation), solvent polarity (acetonitrile or THF for solubility), and catalyst selection (e.g., DMAP for acyl transfer) to enhance yields (>70%) .
Basic: What spectroscopic and chromatographic methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms aromatic protons (δ 6.8–7.2 ppm) and morpholine/methoxy group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~342.38 g/mol for C₁₉H₂₂N₃O₅) with <2 ppm error .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
Advanced: How can conflicting data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
- Target-specific assays : Use kinase profiling (e.g., ELISA for PI3K/AKT inhibition) to distinguish pathway-specific effects from off-target interactions .
- Comparative SAR studies : Modify substituents (e.g., replacing 3-methoxyphenyl with fluorophenyl) and measure IC50 shifts in cell viability assays (e.g., MTT on MCF-7 vs. HEK293 cells) .
- Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to divergent results in in vitro vs. in vivo models .
Advanced: What strategies improve solubility and pharmacokinetic stability for in vivo applications?
- Salt formation : Co-crystallization with maleic acid or sodium glycocholate enhances aqueous solubility (>2 mg/mL at pH 7.4) .
- Prodrug design : Esterification of the carboxamide group (e.g., pivaloyloxymethyl esters) to increase lipophilicity and oral bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) to prolong half-life in plasma (t½ > 8 hrs) .
Advanced: How do structural modifications impact binding affinity to target proteins?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., hydrogen bonding with Thr222 in PI3Kγ) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent changes (e.g., –OCH3 to –CF3 improves binding by 1.2 kcal/mol) .
- X-ray crystallography : Resolve co-crystal structures (PDB deposition) to validate binding poses and guide lead optimization .
Basic: What are the primary mechanisms of action proposed for this compound?
- Kinase inhibition : Blocks ATP-binding pockets in PI3K isoforms (IC50 ~0.8 μM for PI3Kδ) .
- Apoptosis induction : Upregulates caspase-3/7 activity (2–3 fold in Jurkat cells) via Bcl-2 suppression .
- Epigenetic modulation : Inhibits histone deacetylases (HDACs) at 10 μM, confirmed by Western blot for acetylated histone H3 .
Advanced: How can researchers address low yield in the final amidation step?
- Coupling reagent optimization : Replace EDC with T3P (propanephosphonic acid anhydride) to reduce racemization and improve yields by ~20% .
- Microwave-assisted synthesis : Conduct reactions at 100°C for 10 min (instead of 24 hrs) to accelerate kinetics .
- Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 3:2) to isolate pure product .
Basic: What computational tools are recommended for predicting ADMET properties?
- SwissADME : Predicts BBB permeability (low) and CYP450 inhibition (CYP3A4, moderate) .
- pkCSM : Estimates oral absorption (73%) and total clearance (0.15 mL/min/kg) .
- ProTox-II : Flags potential hepatotoxicity (probability score: 0.62) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
